Ethyl 5-amino-4-bromo-2-fluorobenzoate
Description
Contextual Significance of Functionalized Aromatic Esters in Synthetic Chemistry
Functionalized aromatic esters are a cornerstone of modern synthetic chemistry, valued for their versatility and role as intermediates in the synthesis of a wide range of complex organic molecules. nih.gov These compounds, characterized by an ester group attached to a substituted benzene (B151609) ring, are integral to the production of pharmaceuticals, agrochemicals, and polymers. nih.gov The reactivity of both the aromatic ring and the ester functional group allows for a diverse set of chemical transformations.
The substituents on the aromatic ring profoundly influence the molecule's chemical behavior, enabling chemists to fine-tune its properties for specific applications. mdpi.com Reactions such as hydrolysis of the ester to a carboxylic acid, reduction to an alcohol, or various electrophilic and nucleophilic aromatic substitution reactions make these esters valuable precursors in multi-step syntheses. smolecule.com Their stability and reactivity profile make them ideal starting materials for constructing elaborate molecular frameworks.
Overview of the Research Landscape for Ethyl 5-amino-4-bromo-2-fluorobenzoate
The research landscape for this compound itself is that of a specialized chemical intermediate rather than a widely studied end-product. Its structural complexity, featuring multiple distinct functional groups, suggests its primary utility is as a building block for creating more complex, high-value molecules. While extensive studies dedicated solely to this compound are not prevalent in public literature, the research context can be inferred from the applications of structurally similar halogenated aminobenzoates.
Compounds with the aminobenzoic acid scaffold are crucial in medicinal chemistry. For instance, para-aminobenzoic acid (PABA) and its derivatives are known to be key components in the design of drugs with antimicrobial and cytotoxic properties. nih.govmdpi.com The introduction of halogen atoms onto this basic structure can significantly modify the electronic properties and metabolic stability of the resulting molecules, making them of interest in drug discovery programs. Therefore, this compound is likely synthesized for use in proprietary research and development, particularly in the pharmaceutical and specialty chemical industries, as a precursor to novel therapeutic agents or functional materials.
Structural and Functional Group Analysis for Research Utility
The utility of this compound in chemical research stems directly from the specific arrangement and interplay of its functional groups. Each component of the molecule offers a potential site for chemical modification, providing a high degree of synthetic flexibility.
The key structural features include:
Aromatic Ring : The central benzene ring provides a rigid scaffold for the functional groups.
Amino Group (-NH₂) : This group is a strong activating group in electrophilic aromatic substitution and can act as a nucleophile. It can also be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups.
Bromo Group (-Br) : The bromine atom is a deactivating but ortho-, para-directing group. More importantly, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. It can also be a target for nucleophilic aromatic substitution under certain conditions. smolecule.com
Fluoro Group (-F) : Fluorine's high electronegativity significantly influences the electronic environment of the aromatic ring. It is often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity, and increase lipophilicity.
Ethyl Ester Group (-COOCH₂CH₃) : This group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. smolecule.com The carboxylic acid can then be converted into other functional groups such as amides, acid chlorides, or other esters.
The specific substitution pattern—with the amino, bromo, and fluoro groups positioned at carbons 5, 4, and 2 respectively—creates a unique electronic and steric environment that dictates the regioselectivity of subsequent reactions, making it a precisely designed building block for targeted synthesis.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| Boiling Point | 343.1±42.0 °C (Predicted) chemicalbook.com |
| Density | 1.573±0.06 g/cm³ (Predicted) chemicalbook.com |
| pKa | 1.23±0.10 (Predicted) chemicalbook.com |
Functional Group Utility in this compound
| Functional Group | Position | Primary Synthetic Utility |
|---|---|---|
| Ethyl Ester | 1 | Hydrolysis to carboxylic acid; conversion to amides. smolecule.com |
| Fluoro | 2 | Modifies electronic properties; enhances metabolic stability in derivatives. |
| Bromo | 4 | Site for cross-coupling reactions (e.g., Suzuki, Heck); nucleophilic substitution. smolecule.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2,12H2,1H3 |
InChI Key |
GXQPIUCNECUXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Amino 4 Bromo 2 Fluorobenzoate
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Ethyl 5-amino-4-bromo-2-fluorobenzoate reveals several logical bond disconnections to identify potential starting materials. The primary disconnections involve the carbon-heteroatom bonds of the ester, amino, and bromo functional groups.
Ester Disconnection (C-O bond): The most straightforward disconnection is at the ester linkage. This suggests a synthesis from 5-amino-4-bromo-2-fluorobenzoic acid and ethanol (B145695) via an esterification reaction. This is a common and generally high-yielding transformation.
Amino Group Disconnection (C-N bond): Disconnecting the amino group points towards a precursor such as Ethyl 4-bromo-2-fluorobenzoate. The amino group could then be introduced via a nitration followed by a reduction, or through a direct amination reaction.
Bromo Group Disconnection (C-Br bond): A disconnection at the carbon-bromine bond suggests a synthesis from Ethyl 5-amino-2-fluorobenzoate. The bromine atom would then be introduced through an electrophilic aromatic substitution (halogenation) reaction. The regioselectivity of this step is a critical consideration.
These key disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Synthesis Approaches
Direct synthesis approaches aim to construct this compound in a single or a few steps from closely related precursors.
Esterification Reactions of 5-amino-4-bromo-2-fluorobenzoic Acid
The most direct route to the target compound is the esterification of 5-amino-4-bromo-2-fluorobenzoic acid. This method is advantageous if the carboxylic acid precursor is readily available. The Fischer esterification is a classic and widely used method for this purpose. researchgate.net
The reaction typically involves heating the carboxylic acid in an excess of ethanol, which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netslideshare.net The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester.
An alternative to strong mineral acids is the use of thionyl chloride (SOCl₂). tandfonline.com This reagent converts the carboxylic acid into an acyl chloride, which is much more reactive towards the alcohol. This method often proceeds under milder conditions and can be advantageous for sensitive substrates. tandfonline.com
Table 1: Proposed Esterification of 5-amino-4-bromo-2-fluorobenzoic acid
| Reactant | Reagent(s) | Solvent | Expected Product |
|---|---|---|---|
| 5-amino-4-bromo-2-fluorobenzoic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | This compound |
Halogenation Strategies on Aminofluorobenzoates
Another direct approach involves the bromination of Ethyl 5-amino-2-fluorobenzoate. In this electrophilic aromatic substitution reaction, the regioselectivity is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The amino group is a powerful activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. The ester group is a deactivating group and is meta-directing.
The powerful activating and directing effect of the amino group at position 5 will primarily determine the position of the incoming electrophile. The positions ortho to the amino group are C4 and C6. The position para to the amino group is C2, which is already substituted with a fluorine atom. Therefore, the incoming bromine atom is expected to be directed to the C4 or C6 position. Given the steric hindrance from the adjacent ester group at C1 and the electronic influence of the fluorine at C2, the bromination is likely to occur at the C4 position.
Common brominating agents for this type of reaction include N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent. Controlling the reaction conditions, such as temperature, is crucial to ensure regioselectivity and prevent over-bromination.
Table 2: Proposed Bromination of Ethyl 5-amino-2-fluorobenzoate
| Reactant | Reagent(s) | Solvent | Expected Product |
|---|---|---|---|
| Ethyl 5-amino-2-fluorobenzoate | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF | This compound |
Amination Reactions on Bromofluorobenzoates
The introduction of the amino group onto a pre-existing bromofluorobenzoate scaffold, specifically Ethyl 4-bromo-2-fluorobenzoate, represents a third direct synthetic strategy. This can be achieved through a two-step process of nitration followed by reduction, or through a direct amination reaction.
For the nitration-reduction sequence, Ethyl 4-bromo-2-fluorobenzoate would first be treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group onto the ring. The directing effects of the existing substituents would favor the introduction of the nitro group at the C5 position. The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.
Direct amination of aryl halides can be more challenging but is achievable through methods like the Buchwald-Hartwig amination or copper-catalyzed amination reactions. nih.gov A copper-catalyzed amination of Ethyl 4-bromo-2-fluorobenzoate using an ammonia (B1221849) equivalent could potentially yield the desired product. nih.gov These reactions typically employ a copper catalyst, a ligand, and a base.
Table 3: Proposed Amination of Ethyl 4-bromo-2-fluorobenzoate
| Reactant | Reagent(s) | Reaction Type | Expected Product |
|---|---|---|---|
| Ethyl 4-bromo-2-fluorobenzoate | 1. HNO₃, H₂SO₄2. H₂, Pd/C | Nitration followed by Reduction | This compound |
Multi-Step Synthetic Sequences from Precursor Molecules
Multi-step syntheses allow for the construction of this compound from more readily available or commercially accessible starting materials.
Starting Materials and Feasible Synthetic Pathways
A plausible multi-step pathway could start from 4-bromo-2-fluorobenzoic acid. This starting material can be synthesized from 2-fluoro-4-bromotoluene through oxidation. chemicalbook.com
Pathway 1: From 4-Bromo-2-fluorobenzoic acid
Nitration: The first step would be the nitration of 4-bromo-2-fluorobenzoic acid. The directing effects of the substituents (bromo and fluoro are ortho-, para-directing; carboxylic acid is meta-directing) would lead to the formation of 4-bromo-2-fluoro-5-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using standard reduction methods (e.g., H₂/Pd-C, SnCl₂/HCl) to yield 5-amino-4-bromo-2-fluorobenzoic acid.
Esterification: Finally, the resulting aminobenzoic acid is esterified with ethanol in the presence of an acid catalyst to produce this compound, as described in section 2.2.1.
Pathway 2: From 2-Amino-5-fluorobenzoic acid
Esterification: 2-Amino-5-fluorobenzoic acid is first converted to its ethyl ester, Ethyl 2-amino-5-fluorobenzoate, via Fischer esterification.
Bromination: The subsequent bromination of this ester would be directed by the activating amino group. The position para to the amino group is occupied by the ester, and the ortho positions are C1 and C3. Bromination would likely occur at the C3 or C5 position. To achieve the desired 4-bromo isomer, this pathway is less direct. However, starting with a different isomer such as 5-amino-2-fluorobenzoic acid and performing a bromination as described in section 2.2.2 would be a more viable route.
The choice of the synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the efficiency and yield of each step, and the ease of purification of the intermediates and the final product.
Sequential Functional Group Interconversions
This classical approach involves the stepwise introduction or modification of functional groups on a benzene ring precursor. The order of these transformations is critical to exploit the directing effects of the existing substituents and achieve the desired substitution pattern.
The introduction of an amino group onto the aromatic ring is a fundamental step in the synthesis of this compound. A common and reliable method is the reduction of a nitro group, which is a powerful electron-withdrawing group that can be readily introduced onto the aromatic ring via electrophilic nitration.
A plausible synthetic route would begin with a precursor like ethyl 2-fluoro-4-bromobenzoate. This intermediate can be subjected to nitration using a mixture of nitric acid and sulfuric acid. The strongly deactivating bromo and fluoro groups, along with the ester, would direct the incoming nitro group to the C5 position. The subsequent reduction of the resulting ethyl 4-bromo-2-fluoro-5-nitrobenzoate yields the target amino functionality. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, cost, and reaction conditions.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Methanol (B129727) or Ethanol, room temperature, atmospheric or elevated pressure | Highly efficient, clean reaction with water as the only byproduct. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective and widely used, but produces tin-based waste. |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, reflux | A classic, cost-effective method often used in industrial settings. |
Alternatively, the synthesis can start from a precursor that already contains the amino group, such as 4-fluoroaniline. google.com The synthesis of related compounds like methyl 3-amino-2-fluorobenzoate has been achieved through a multi-step sequence starting from 2,6-dichloro-3-nitrobenzoic acid, where the final step is the reduction of a nitro group. guidechem.com
Regioselective bromination is crucial for installing the bromine atom at the C4 position. The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack. In a precursor such as ethyl 5-amino-2-fluorobenzoate, the amino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.
The powerful activating effect of the amino group at C5 would direct the incoming electrophile (Br⁺) to the C2, C4, and C6 positions. Since the C2 position is already occupied by fluorine, bromination will be directed to the C4 and C6 positions. Achieving selectivity for the C4 position requires careful control of reaction conditions and the choice of brominating agent. Steric hindrance from the adjacent amino group might disfavor substitution at the C6 position, thus promoting bromination at C4.
Common electrophilic brominating agents are used for this purpose. nih.govresearchgate.net The use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile is a standard method that often provides good control over selectivity. nih.gov Lewis acid catalysts can also be employed to enhance the electrophilicity of the bromine source and influence regioselectivity. thieme-connect.com Zeolites have also been shown to induce high para-selectivity in the bromination of some aromatic compounds. rsc.org
Table 2: Selected Reagents for Electrophilic Aromatic Bromination
| Brominating Agent | Abbreviation | Typical Use |
|---|---|---|
| Bromine | Br₂ | Often used with a Lewis acid catalyst (e.g., FeBr₃). |
| N-Bromosuccinimide | NBS | A versatile and easy-to-handle source of electrophilic bromine. |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Another stable and solid source of bromine. |
Introducing a fluorine atom onto an aromatic ring can be challenging. Consequently, it is often more strategic to begin the synthesis with a commercially available, pre-fluorinated starting material. For instance, a synthetic sequence could originate from a derivative of 2-fluorobenzoic acid or 4-fluoroaniline. google.com
However, should a fluorination step be necessary, several methods exist. The classic Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a well-established method for introducing fluorine. Nucleophilic aromatic substitution (SNAr) can also be employed, where a good leaving group (like -Cl or -NO₂) on an activated aromatic ring is displaced by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). arkat-usa.org Electrophilic fluorinating agents, while powerful, are often expensive and highly reactive.
Table 3: Common Fluorination Methods and Reagents
| Method | Reagent(s) | Description |
|---|---|---|
| Balz-Schiemann Reaction | HBF₄, NaNO₂, followed by heat | Deaminative fluorination of an aniline (B41778) via a diazonium salt. |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Displacement of a leaving group on an electron-deficient aromatic ring. |
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, organocatalysis, and biocatalysis offer powerful tools for the synthesis of complex molecules like this compound.
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. bath.ac.uk These methods could be applied to construct the key bonds in the target molecule or its precursors.
For example, the amino group could be introduced via a Buchwald-Hartwig amination reaction, which involves the palladium-catalyzed coupling of an aryl halide (e.g., ethyl 4,5-dibromo-2-fluorobenzoate) with an ammonia surrogate. Similarly, palladium-catalyzed C-H activation/functionalization is an emerging strategy that could potentially be used to directly introduce the bromo or amino groups onto the fluorobenzoate core, although achieving the required regioselectivity would be a significant challenge. researchgate.net Copper-catalyzed reactions are also widely used for constructing C-N bonds in reactions analogous to the Ullmann condensation.
Table 4: Examples of Relevant Transition Metal-Catalyzed Reactions
| Reaction Name | Catalyst | Bond Formed | Description |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | C-N | Cross-coupling of an aryl halide/triflate with an amine. |
| Ullmann Condensation | Copper | C-N, C-O, C-S | Coupling of an aryl halide with amines, alcohols, or thiols. |
| Suzuki Coupling | Palladium | C-C | Cross-coupling of an aryl halide with an organoboron compound. |
Organocatalysis , which utilizes small organic molecules as catalysts, has become a major branch of synthetic chemistry. It offers an alternative to metal-based catalysts, often providing high levels of enantioselectivity and avoiding toxic metal residues. In the context of synthesizing halogenated aromatic compounds, organocatalysts have been developed for electrophilic halogenation reactions, potentially offering improved control over regioselectivity compared to traditional methods. researchgate.netnih.gov Chiral organocatalysts have been successfully used in the enantioselective synthesis of various halogenated compounds. researchgate.net
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach is highly valued for its sustainability ("green chemistry"), remarkable selectivity (chemo-, regio-, and stereoselectivity), and mild reaction conditions. nih.govnih.gov For the synthesis of this compound, enzymes could potentially be used in several steps. For instance, lipases are highly efficient at catalyzing esterification reactions and could be used to form the ethyl ester. nih.gov Other classes of enzymes, such as halogenases or aminotransferases, could theoretically be engineered and employed for the direct and selective introduction of the bromo and amino groups onto the aromatic ring, representing a cutting-edge and environmentally benign synthetic strategy. youtube.com
Optimization of Reaction Conditions and Yield
The selection of an appropriate solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, selectivity, and the ease of product isolation. The polarity, boiling point, and solubility characteristics of the solvent are all important considerations.
For the bromination step, which is a key transformation in the synthesis, the choice of solvent can affect the regioselectivity of the reaction. Nonpolar solvents may be employed to modulate the reactivity of the brominating agent. In the esterification of the carboxylic acid precursor, a solvent that allows for the efficient removal of water, such as toluene, can be used to drive the reaction to completion.
The following table summarizes the effects of different solvents on a hypothetical key bromination step in the synthesis of a precursor to this compound.
| Solvent | Dielectric Constant (20°C) | Effect on Reaction Rate | Observed Yield (%) |
| Dichloromethane (B109758) (DCM) | 9.1 | Moderate | 85 |
| Acetonitrile (ACN) | 37.5 | Fast | 78 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Slow | 65 |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Fast | 70 (with byproducts) |
| Ethyl Acetate | 6.0 | Moderate | 88 |
This data is illustrative and represents typical trends observed in electrophilic aromatic bromination reactions.
Temperature is a critical parameter that must be carefully controlled throughout the synthesis. For instance, in the nitration of the aromatic ring, low temperatures are typically employed to prevent over-nitration and to control the exothermic nature of the reaction. Similarly, in the bromination step, temperature can influence the regioselectivity of the substitution.
Pressure is generally less of a critical parameter in the liquid-phase reactions typically used for the synthesis of this compound. However, in certain steps, such as hydrogenation for the reduction of a nitro group, elevated pressure of hydrogen gas is required.
The table below illustrates the influence of temperature on the yield of a hypothetical esterification reaction to form this compound.
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 12 | 75 |
| 100 | 8 | 88 |
| 120 (Reflux) | 6 | 92 |
| 140 | 6 | 90 (with degradation) |
This data is illustrative and represents typical trends observed in Fischer esterification reactions.
The stoichiometry of the reagents is a crucial factor in maximizing the yield and minimizing the formation of byproducts. For example, in the bromination step, using a slight excess of the brominating agent, such as N-Bromosuccinimide (NBS), can ensure complete conversion of the starting material. However, a large excess should be avoided to prevent di-bromination.
The purity of the starting materials and reagents is also of paramount importance. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. For instance, the purity of the 5-amino-2-fluorobenzoic acid precursor will directly impact the purity of the final ester.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of increasing importance for environmental and economic reasons.
The choice of solvents has a significant impact on the environmental footprint of the synthesis. Green solvents, such as water, supercritical carbon dioxide, ionic liquids, or bio-derived solvents like ethanol, are preferred over hazardous organic solvents like dichloromethane or N,N-dimethylformamide. ijsr.net The development of solvent-free reaction conditions is an even more desirable goal.
Waste minimization is a key principle of green chemistry. This can be achieved by optimizing reactions to reduce byproduct formation, recycling solvents, and using catalytic reagents in place of stoichiometric ones. For instance, using a solid acid catalyst for the esterification step can simplify the work-up procedure and allow for catalyst recycling, thereby reducing waste.
The following table provides a qualitative comparison of different solvents based on green chemistry principles for a potential synthetic step.
| Solvent | Environmental, Health & Safety (EHS) Score | Recyclability | Overall Green Rating |
| Dichloromethane | 1 (High Hazard) | Moderate | Poor |
| Toluene | 2 (Moderate Hazard) | High | Moderate |
| Ethyl Acetate | 3 (Low Hazard) | High | Good |
| Water | 5 (Benign) | High | Excellent |
| Supercritical CO2 | 5 (Benign) | High | Excellent |
EHS Score is on a scale of 1-5, with 5 being the most benign.
Energy Efficiency Considerations
The synthesis of specialty chemicals such as this compound is a multi-step process where energy consumption is a significant factor, influencing both the economic viability and the environmental footprint of the production. A thorough analysis of the synthetic methodologies reveals several key areas where energy efficiency can be optimized. These include the choice of reagents and catalysts, reaction conditions such as temperature and pressure, and the efficiency of separation and purification processes.
Optimizing reaction conditions is a primary avenue for enhancing energy efficiency. Many synthetic transformations, such as bromination, nitration, and esterification, are traditionally conducted at elevated temperatures to ensure reasonable reaction rates and yields. However, the use of highly active catalysts can facilitate these reactions at lower temperatures, thereby reducing the energy input required for heating. For instance, the selection of a suitable Lewis acid catalyst for bromination or a highly efficient esterification catalyst can lead to significant energy savings.
A comparative analysis of different potential synthetic routes to this compound highlights the importance of a holistic approach to energy efficiency. While a particular route may offer a high yield, it may also require energy-intensive cryogenic conditions or high-pressure equipment. Therefore, a comprehensive evaluation must consider not only the chemical efficiency but also the energy demands of each step. The following table provides a hypothetical comparison of two synthetic routes, emphasizing the parameters relevant to energy consumption.
| Parameter | Route A: Traditional Linear Synthesis | Route B: Catalyst-Optimized Convergent Synthesis |
| Number of Steps | 6 | 4 |
| Overall Yield | 45% | 65% |
| Average Reaction Temp. | 80°C | 50°C |
| Solvent Volume | High | Moderate |
| Use of Catalysis | Stoichiometric Reagents | High-Turnover Catalysts |
| Separation Method | Distillation, Crystallization | Crystallization, Filtration |
| Estimated Energy Input | High | Low to Moderate |
This data underscores the potential for significant energy savings through the adoption of modern synthetic methodologies. Future research and process development for the synthesis of this compound and related compounds should prioritize the integration of energy-efficient practices to ensure sustainable and cost-effective manufacturing.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Amino Functional Group
The amino (-NH2) group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, its nucleophilic nature is the primary driver of its reactivity in a variety of other transformations.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to acylation and alkylation.
Acylation: The amino group of ethyl 5-amino-4-bromo-2-fluorobenzoate can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide. For instance, the reaction with acetyl chloride would yield ethyl 5-acetamido-4-bromo-2-fluorobenzoate. This transformation is often employed to protect the amino group during subsequent reactions or to introduce new functionalities into the molecule. The amide group is less activating than the amino group, which can be advantageous in controlling the regioselectivity of further substitutions on the aromatic ring.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. The reactivity can be moderated by the choice of alkylating agent and reaction conditions.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acylated product |
| Alkylation | Methyl iodide | N-alkylated product(s) |
The primary aromatic amino group of this compound is a key functional handle for diazotization reactions, which in turn provide access to a wide array of other functionalities via the Sandmeyer reaction. nih.govorganic-chemistry.org
Diazotization: Treatment of the amino group with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C), converts it into a diazonium salt. unacademy.com This intermediate, ethyl 4-bromo-2-fluoro-5-(ethyloxycarbonyl)benzenediazonium chloride, is generally unstable and is used immediately in subsequent reactions.
Sandmeyer Reactions: The diazonium group is an excellent leaving group (as N2 gas), facilitating its replacement by a variety of nucleophiles. wikipedia.orgorganic-chemistry.org This class of reactions, known as Sandmeyer reactions, is typically catalyzed by copper(I) salts. nih.govwikipedia.org For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide allows for the introduction of chloro, bromo, or cyano groups, respectively, at the 5-position of the aromatic ring. wikipedia.orgmasterorganicchemistry.com These transformations provide a powerful method for introducing a wider range of substituents that are not easily accessible through direct aromatic substitution.
| Sandmeyer Reagent | Resulting Substituent |
| Copper(I) Chloride (CuCl) | Chloro (-Cl) |
| Copper(I) Bromide (CuBr) | Bromo (-Br) |
| Copper(I) Cyanide (CuCN) | Cyano (-CN) |
The amino group, in conjunction with the adjacent ester group, can participate in condensation reactions to form heterocyclic systems. A notable example is the synthesis of quinazolinones. While direct examples with this compound are not prevalent in the readily available literature, analogous 2-aminobenzoic acid derivatives are well-known precursors for such heterocycles. For instance, the reaction of a similar compound, 2-amino-6-bromobenzoic acid, with cyanamide (B42294) under acidic conditions leads to the formation of a 5-bromo-2-amino-4(3H)-quinazolinone. This suggests that this compound could potentially undergo similar cyclocondensation reactions with appropriate reagents to form substituted quinazolinone derivatives, which are important scaffolds in medicinal chemistry.
Reactivity of the Ester Functional Group
The ethyl ester group in this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and primary alcohols.
Hydrolysis to Carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-4-bromo-2-fluorobenzoic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally more efficient than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
| Condition | Reagents | Product |
| Acidic Hydrolysis | H₂O, H₂SO₄ (catalytic), heat | 5-amino-4-bromo-2-fluorobenzoic acid |
| Basic Hydrolysis | NaOH (aq) or KOH (aq), heat | Sodium 5-amino-4-bromo-2-fluorobenzoate |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For the reaction to proceed to completion, a large excess of the new alcohol is often used to shift the equilibrium towards the desired product.
For example, reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) would yield mthis compound.
This compound + R'OH --(Acid or Base Catalyst)--> R' 5-amino-4-bromo-2-fluorobenzoate + EtOH
| Catalyst Type | Example Reagent | Typical Conditions |
| Acid Catalyst | H₂SO₄, TsOH | Excess of the desired alcohol, heat |
| Base Catalyst | NaOR', KOR' | Excess of the desired alcohol |
Reduction to Alcohol
The ester functional group can be reduced to a primary alcohol, (5-amino-4-bromo-2-fluorophenyl)methanol (B12958467). This transformation requires strong reducing agents, as esters are less reactive towards reduction than aldehydes or ketones.
A common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.
This compound --(1. LiAlH₄, THF; 2. H₂O)--> (5-amino-4-bromo-2-fluorophenyl)methanol + Ethanol (B145695)
| Reducing Agent | Solvent | Workup |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Aqueous acid or base |
Mechanistic Studies of Key Transformations
Reductive Debromination (Catalytic Hydrogenation): The mechanism is believed to involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by reaction with a hydride source (from H₂) and subsequent reductive elimination to yield the debrominated product and regenerate the catalyst.
Ester Hydrolysis (Base-Catalyzed): This proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.
Ester Reduction with LiAlH₄: The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxide ion to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alkoxide, which is protonated upon workup to give the alcohol.
Further computational and experimental studies would be beneficial to provide more detailed insights into the reaction pathways and transition states for the transformations of this specific molecule.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule.
Principles of ¹H NMR and ¹³C NMR
Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the frequency at which this occurs, known as the chemical shift (δ), is highly dependent on the local electronic environment of the nucleus.
In a ¹H NMR spectrum, the number of signals indicates the number of chemically non-equivalent protons. The position of the signal (chemical shift) provides clues about the type of proton (e.g., aromatic, aliphatic, attached to an electronegative atom). The splitting of a signal (spin-spin coupling) reveals information about the number of neighboring protons. The integration of the signal is proportional to the number of protons it represents.
Similarly, a ¹³C NMR spectrum shows a signal for each chemically non-equivalent carbon atom. The chemical shift of a carbon signal indicates its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.
For Ethyl 5-amino-4-bromo-2-fluorobenzoate, one would expect to see distinct signals in the ¹H NMR spectrum for the aromatic protons, the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad signal for the amine (-NH₂) protons. The ¹³C NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.
Advanced NMR Techniques (2D-NMR: COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically on adjacent carbons. For the title compound, COSY would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling different molecular fragments. For this compound, HMBC would be crucial for connecting the ethyl group to the carbonyl carbon and the carbonyl group to the aromatic ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | 1.3 - 1.4 (triplet) | ~14 |
| CH₂ (ethyl) | 4.2 - 4.4 (quartet) | ~61 |
| NH₂ | 4.0 - 5.0 (broad singlet) | - |
| Aromatic CH | 6.5 - 7.5 (multiplets) | 110 - 150 |
| C=O (ester) | - | ~165 |
| C-F | - | High ppm, split by F |
| C-Br | - | Lower ppm |
| C-N | - | Higher ppm |
| C-CO | - | Lower ppm |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis and Characteristic Absorptions
Different types of bonds (e.g., C=O, N-H, C-H) vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (in wavenumbers, cm⁻¹).
For this compound, the key characteristic absorptions would be:
N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
C-H stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
C=O stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region for the ester C-O bonds.
C-N stretching: Typically found in the 1250-1335 cm⁻¹ region for aromatic amines.
C-Br and C-F stretching: These appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretch | > 3000 |
| Ethyl Group | C-H Stretch | < 3000 |
| Ester (C=O) | C=O Stretch | 1700 - 1730 |
| Ester (C-O) | C-O Stretch | 1000 - 1300 |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) can measure the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, which is invaluable for confirming its molecular formula.
For this compound (C₉H₉BrFNO₂), the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in the molecular ion peak (M⁺) appearing as a pair of peaks of nearly equal intensity, separated by two m/z units (the M and M+2 peaks).
The fragmentation of the molecule under electron ionization would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl ester group, and potentially the loss of bromine. The exact fragmentation pattern provides a fingerprint that can be used to confirm the structure.
Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion (with ⁷⁹Br) | ~277 |
| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | ~279 |
| [M - OCH₂CH₃]⁺ | Loss of ethoxy radical | ~232 / 234 |
| [M - COOCH₂CH₃]⁺ | Loss of ethyl ester group | ~204 / 206 |
Fragmentation Pathways and Structural Insights
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In tandem with fragmentation analysis, it offers profound insights into the structure of a molecule.
When subjected to mass spectrometry, typically using an ionization technique such as electron ionization (EI) or electrospray ionization (ESI), this compound would be expected to undergo characteristic fragmentation. The resulting mass spectrum would display a molecular ion peak corresponding to its molecular weight, along with a series of fragment ion peaks. The fragmentation pathways can be predicted based on the functional groups present in the molecule.
A plausible fragmentation pattern would involve the initial loss of the ethoxy group (-OCH2CH3) from the ester functionality, a common fragmentation for ethyl esters. This would result in a prominent acylium ion. Subsequent fragmentation could involve the loss of a molecule of carbon monoxide (CO). The presence of bromine would be indicated by a characteristic isotopic pattern for the bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). Further fragmentation of the aromatic ring could also occur, although this is generally less favored.
Table 1: Predicted Major Mass Spectrometric Fragments for this compound
| Fragment Ion | Proposed Structure |
| [M]+ | C9H9BrFNO2+ |
| [M - OCH2CH3]+ | C7H4BrFNO+ |
| [M - OCH2CH3 - CO]+ | C6H4BrFN+ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Crystal Growth and Diffraction Principles
To perform X-ray crystallography, a single crystal of high quality is required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.
Bond Lengths, Bond Angles, and Torsional Angles
The crystallographic data would provide precise measurements of all bond lengths and angles within the this compound molecule. For instance, the carbon-carbon bond lengths in the benzene (B151609) ring would be expected to be in the range of 1.36 to 1.41 Å. The C-Br, C-F, C-N, and ester group bond lengths and angles would also be determined with high precision. Torsional angles would describe the conformation of the ethyl ester group relative to the plane of the aromatic ring. While specific data for the title compound is unavailable, crystallographic studies on related substituted ethyl benzoates provide expected ranges for these parameters.
Table 2: Representative Bond Lengths and Angles from Similar Structures
| Parameter | Typical Value |
| C-C (aromatic) | 1.39 Å |
| C-Br | 1.90 Å |
| C-F | 1.35 Å |
| C-N | 1.38 Å |
| C=O | 1.21 Å |
| C-O | 1.34 Å |
| C-C-C (aromatic) | 120° |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be used to confirm the empirical formula. For this compound (C9H9BrFNO2), the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 9 | 108.09 | 41.25% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.47% |
| Bromine | Br | 79.90 | 1 | 79.90 | 30.49% |
| Fluorine | F | 19.00 | 1 | 19.00 | 7.25% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.35% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.21% |
| Total | 262.09 | 100.00% |
Experimental data from elemental analysis would be compared to these theoretical values. A close agreement would provide strong evidence for the proposed molecular formula.
Computational and Theoretical Investigations
Spectroscopic Property Prediction and Correlation with Experimental Data
Lack of Publicly Available Research Data Precludes a Detailed Topological Analysis of Electron Density for Ethyl 5-amino-4-bromo-2-fluorobenzoate
The topological analysis of electron density is a powerful computational method used to elucidate the nature of chemical bonds and intramolecular interactions. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), and characterizes them by parameters like the electron density (ρ) and its Laplacian (∇²ρ). Such data provides deep insights into the electronic structure and stability of a molecule.
While research exists for structurally related compounds, the strict focus on this compound, as per the user's request, cannot be fulfilled due to the absence of specific published data. The generation of a scientifically accurate and detailed section on the topological analysis of electron density, including the requisite data tables and detailed research findings, is contingent upon the availability of dedicated computational studies for this molecule.
Without access to peer-reviewed research detailing the QTAIM parameters or other electron density topological analyses for this compound, any attempt to construct the requested article section would be speculative and fall short of the required standards of scientific accuracy and detail. Further computational research on this compound is necessary to provide the data needed for such an analysis.
Applications As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The intrinsic reactivity of Ethyl 5-amino-4-bromo-2-fluorobenzoate makes it a valuable intermediate in multi-step organic syntheses. The presence of both an amino group and a bromine atom allows for selective and sequential reactions. The amino group can be readily diazotized and converted into a variety of other functional groups, while the bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This dual reactivity enables the programmed introduction of different substituents onto the aromatic ring, facilitating the construction of highly functionalized and complex molecular architectures.
The fluorine atom and the ethyl ester group further modulate the reactivity of the molecule. The strong electron-withdrawing nature of the fluorine atom influences the acidity of the amino group and the regioselectivity of further aromatic substitutions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification, or it can be involved in cyclization reactions.
Precursor for Advanced Aromatic Scaffolds
The structural framework of this compound is a versatile platform for the generation of a diverse range of advanced aromatic compounds, including substituted benzoic acids and anilines.
Synthesis of Substituted Benzoic Acids and Derivatives
The ethyl ester functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 5-amino-4-bromo-2-fluorobenzoic acid. This carboxylic acid derivative serves as a precursor for a variety of other substituted benzoic acids. For instance, the amino group can be transformed through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents at the 5-position, such as cyano, hydroxyl, or other halide groups.
Furthermore, the bromine atom can participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds, leading to the formation of biphenyl (B1667301) derivatives or other complex aromatic carboxylic acids.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Aqueous NaOH, heat 2. HCl (acidification) | 5-amino-4-bromo-2-fluorobenzoic acid |
| 5-amino-4-bromo-2-fluorobenzoic acid | 1. NaNO₂, HCl, 0-5 °C 2. CuCN | 4-bromo-5-cyano-2-fluorobenzoic acid |
| 5-amino-4-bromo-2-fluorobenzoic acid | Arylboronic acid, Pd catalyst, base | 5-amino-4-aryl-2-fluorobenzoic acid |
Formation of Fluoro- and Bromo-substituted Anilines
This compound can also serve as a starting material for the synthesis of various fluoro- and bromo-substituted anilines. One common transformation is the decarboxylation of the corresponding benzoic acid, which can be achieved under thermal conditions or by using specific catalysts. This reaction would yield 4-bromo-2-fluoroaniline, a valuable building block in its own right.
Additionally, the amino group can be protected, allowing for further modifications at other positions of the aromatic ring before deprotection to regenerate the aniline (B41778) functionality. The bromine atom can also be replaced by other groups through nucleophilic aromatic substitution or transition metal-catalyzed reactions, leading to a diverse array of substituted anilines.
| Starting Material | Reagents and Conditions | Product |
| 5-amino-4-bromo-2-fluorobenzoic acid | Heat or catalyst | 4-bromo-2-fluoroaniline |
| This compound | 1. Acetic anhydride (B1165640) (protection) 2. Nucleophile, catalyst 3. Hydrolysis (deprotection) | Substituted 5-amino-2-fluorobenzoate derivatives |
Building Block for Heterocyclic Compound Synthesis
The strategic placement of reactive functional groups makes this compound an ideal precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Pyrimidine (B1678525) Derivatives
While direct synthesis of pyrimidines from this compound is not extensively documented, its derivatives can be envisioned as precursors. For example, the corresponding 5-amino-4-bromo-2-fluorobenzoyl chloride, obtained from the carboxylic acid, could react with amidines or other suitable three-atom components to form the pyrimidine ring. The general principle for pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. By appropriately modifying the functional groups of this compound, it can be converted into a suitable precursor for such cyclization reactions.
Quinazoline (B50416) Derivatives
Anthranilic acid derivatives, which are structurally related to this compound, are well-established precursors for the synthesis of quinazolines and quinazolinones. The reaction of an anthranilate with a formamide, an orthoester, or a nitrile can lead to the formation of the quinazoline ring system.
Following this established chemistry, the 5-amino-4-bromo-2-fluorobenzoic acid derived from the title compound can be reacted with various one-carbon synthons to construct the quinazoline scaffold. The amino group and the adjacent carboxylic acid group provide the necessary components for the cyclization reaction. The substituents on the benzene (B151609) ring (bromo and fluoro groups) would then be incorporated into the final quinazoline product, providing opportunities for further functionalization.
| Precursor (derived from this compound) | Reagent | Product |
| 5-amino-4-bromo-2-fluorobenzoic acid | Formamide | 7-bromo-5-fluoroquinazolin-4(3H)-one |
| 5-amino-4-bromo-2-fluorobenzoic acid | Orthoester | 4-alkoxy-7-bromo-5-fluoroquinazoline |
Thiazole (B1198619) Derivatives
The synthesis of thiazole rings is a cornerstone of medicinal chemistry, given their prevalence in numerous biologically active compounds. nih.gov Generally, the Hantzsch thiazole synthesis is a classic and widely used method, which involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone.
For a precursor like this compound, a potential synthetic route to a thiazole derivative would likely involve modification of its existing functional groups to fit the Hantzsch synthesis or other related cyclization methods. For instance, the amino group could be converted into a thioamide. A general pathway for creating benzothiazoles, a related class of compounds, involves reacting an aminobenzoate with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.govacs.org This reaction proceeds via an in situ generated thiocyanate that attacks the aromatic ring, followed by cyclization. The presence of the bromine and fluorine atoms on the ring in this compound would influence the regioselectivity and reactivity of such a transformation.
While the core structure is valuable, specific examples utilizing this compound to create thiazole derivatives are not detailed in the reviewed literature. The development of new antibacterial and antifungal agents often relies on novel thiazole scaffolds. nih.govmdpi.com
Isobenzofuranone Derivatives
Isobenzofuranones, also known as phthalides, are another class of compounds with significant biological activities. ontosight.ainih.gov The synthesis of these structures typically starts from precursors containing a benzoic acid with a side chain at the ortho position that can be cyclized. Common starting materials include o-alkylbenzoic acids or 2-acylbenzoic acids. nih.govmdpi.com
A plausible, though not documented, pathway to utilize this compound for isobenzofuranone synthesis would require significant functional group manipulation. This would likely involve reactions to introduce a carbon-based substituent at the ortho position to the ester, which could then participate in a cyclization reaction to form the lactone ring. For example, methods exist for the conversion of o-alkylbenzoic acids into isobenzofuranones using reagents like NaBrO₃/NaHSO₃. nih.gov Another approach involves the reaction of o-phthalaldehydic acid with primary amines to yield 3-substituted isobenzofuranones. imjst.org However, adapting this compound to these synthetic routes is not described in current literature.
Oxadiazole Derivatives
The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities. nih.govjchemrev.com The most common synthetic routes to 1,3,4-oxadiazoles involve the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents like carboxylic acids or their derivatives. nih.gov
To employ this compound as a precursor for an oxadiazole derivative, the ethyl ester group would first need to be converted into an acid hydrazide. This can be typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting hydrazide, an intermediate, could then be reacted with a carboxylic acid, acid chloride, or orthoester in the presence of a dehydrating agent (such as phosphorus oxychloride or polyphosphoric acid) to form the 1,3,4-oxadiazole ring. nih.govresearchgate.net While this represents a standard and feasible synthetic strategy, specific examples starting from this compound are not reported in the surveyed scientific papers.
Utility in Medicinal Chemistry Precursors
Substituted anthranilate derivatives are highly valued as precursors in medicinal chemistry due to their bifunctional nature, which allows for the synthesis of numerous heterocyclic systems like quinazolines and acridones. The presence of halogens, such as bromine and fluorine, on the aromatic ring of this compound provides strategic advantages for further chemical transformations.
The bromine atom can act as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl or carbon-heteroatom bonds. The amino group serves as a nucleophile or a site for amide bond formation, a common linkage in drug molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.
Therefore, this compound is a potential intermediate for creating libraries of compounds for drug discovery. It could be a building block for kinase inhibitors, antipsychotic drug scaffolds, or other biologically active molecules. While its direct application is not widely cited, the utility of analogous brominated and fluorinated aminobenzoates is well-established in the synthesis of medicinal chemistry precursors.
Potential in Materials Science Applications
In materials science, aromatic monomers containing multiple functional groups are used to synthesize polymers with specific, tailored properties such as thermal stability, flame retardancy, or unique optical and electronic characteristics. The structure of this compound suggests its potential as a monomer for specialty polymers.
The amino group could be used for the synthesis of polyamides or polyimides through condensation polymerization with diacyl chlorides or dianhydrides. The resulting polymers would be expected to have high thermal stability and mechanical strength. The bromine and fluorine atoms incorporated into the polymer backbone could impart desirable properties such as flame retardancy (due to bromine) and low dielectric constant or hydrophobicity (due to fluorine). Furthermore, the bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. For instance, fluorinated polymers are of interest for applications in electronics and advanced coatings. While this potential exists, specific research on the use of this compound as a monomer in polymer synthesis is not currently available in the literature.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
Future research will likely focus on developing more efficient and versatile synthetic routes to Ethyl 5-amino-4-bromo-2-fluorobenzoate and its analogues. While classical multi-step syntheses involving nitration, reduction, halogenation, and esterification are conceivable, modern synthetic chemistry offers avenues for more streamlined and atom-economical approaches.
Furthermore, the development of flow chemistry and microwave-assisted synthesis protocols could offer significant advantages in terms of reaction time, scalability, and safety. acs.orgnih.gov These techniques often allow for precise control over reaction parameters, leading to higher yields and purities.
To illustrate the potential for optimization, a comparative data table for hypothetical synthetic routes is presented below.
| Synthetic Route | Number of Steps | Overall Yield (Hypothetical) | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Classical Synthesis | 5-7 | 20-30% | HNO₃, H₂SO₄, Fe/HCl, NBS, SOCl₂, EtOH | Well-established procedures | Low overall yield, harsh reagents |
| C-H Functionalization | 2-3 | 50-60% | Pd(OAc)₂, PPh₃, N-Bromosuccinimide | High atom economy, fewer steps | Regioselectivity control |
| Flow Chemistry | 2-3 | >70% | Immobilized catalysts, microreactors | High throughput, improved safety | Initial setup costs |
Exploration of Unconventional Reactivity Patterns
The unique electronic and steric environment of this compound suggests the potential for unconventional reactivity. The ortho- and para-directing effects of the amino group, combined with the deactivating and meta-directing effects of the ester and halogen substituents, could lead to interesting and selective transformations.
Future studies could investigate the regioselectivity of electrophilic aromatic substitution reactions under various conditions. It would be of particular interest to explore reactions that deviate from the expected substitution patterns due to steric hindrance or cooperative electronic effects.
Additionally, the bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govrsc.org Investigating the reactivity of the C-Br bond in the presence of the other functional groups could lead to the synthesis of a diverse library of derivatives. The relative reactivity of the C-Br versus potential C-F or C-N activation is an area ripe for exploration.
Asymmetric Synthesis and Chiral Derivatization
The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a significant and largely unexplored area. The introduction of chirality could be achieved through several strategies, including the enantioselective functionalization of the amino group or the ester moiety.
For example, chiral catalysts could be employed in the amination step of the synthesis to introduce a stereocenter. nih.govacs.org Alternatively, the amino group could be derivatized with a chiral auxiliary, which could then direct subsequent stereoselective transformations.
Enzyme-catalyzed kinetic resolution is another powerful tool for obtaining enantiomerically pure compounds. nih.govamanote.com Lipases or proteases could be screened for their ability to selectively hydrolyze one enantiomer of a racemic mixture of this compound derivatives.
A hypothetical comparison of potential asymmetric synthesis strategies is outlined in the table below.
| Asymmetric Strategy | Chiral Source | Expected Enantiomeric Excess (e.e.) | Potential Advantages | Potential Challenges |
| Chiral Catalyst | Chiral Phosphoric Acid | >90% | Catalytic, high e.e. | Catalyst development |
| Chiral Auxiliary | Evans Auxiliary | >95% | Reliable, predictable stereochemistry | Stoichiometric, requires removal |
| Enzymatic Resolution | Lipase | >99% | High selectivity, mild conditions | Substrate specificity, 50% max yield |
Advanced Catalyst Development for Specific Transformations
The development of advanced catalysts will be crucial for unlocking the full synthetic potential of this compound. Research in this area could focus on designing catalysts that exhibit high selectivity for specific C-H or C-X (X = Br, F) bond functionalization.
For instance, palladium-based catalysts with tailored ligands could be developed to selectively activate the C-Br bond for cross-coupling reactions without affecting the C-F bond. rsc.org Similarly, catalysts for the regioselective C-H functionalization at positions ortho or meta to the amino group would be highly valuable.
Furthermore, the exploration of catalysts based on earth-abundant and less toxic metals, such as iron, copper, or nickel, would align with the principles of green chemistry. researchgate.net
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for rapidly generating molecular diversity. nih.gov The amino group of this compound makes it an ideal candidate for participation in various MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netbaranlab.orgresearchgate.net
Future research could explore the use of this compound in known MCRs to synthesize novel heterocyclic scaffolds. The resulting products, incorporating the bromofluoro-substituted benzene (B151609) ring, could exhibit interesting biological activities or material properties.
Integrated Computational and Experimental Studies
The integration of computational and experimental studies will be invaluable for understanding and predicting the reactivity of this compound. Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and elucidate reaction mechanisms.
Computational studies could help in the rational design of catalysts for selective transformations and in predicting the outcomes of unexplored reactions. The synergy between in silico predictions and experimental validation will accelerate the discovery of new chemistry for this versatile building block.
Green Chemistry Innovations in its Synthesis and Use
Applying the principles of green chemistry to the synthesis and application of this compound is a critical future direction. acs.orgnih.govscispace.commdpi.com This includes the use of renewable starting materials, the development of solvent-free or aqueous reaction conditions, and the design of catalytic processes that minimize waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
